(4-methyl-3-sulfamoylphenyl)boronic acid
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Description
“(4-methyl-3-sulfamoylphenyl)boronic acid” is a type of organoboron compound. It is a boronic acid derivative, which is a class of compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . Boronic acids are known for their ability to form stable covalent bonds with diols, making them useful in a variety of chemical reactions and applications .
Molecular Structure Analysis
The molecular structure of boronic acids, including “this compound”, is characterized by a boron atom bonded to an oxygen atom and two carbon atoms . The specific molecular structure of “this compound” is not detailed in the papers retrieved.Chemical Reactions Analysis
Boronic acids, including “this compound”, are widely used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The side reactions that boronic acids are most susceptible to in Suzuki–Miyaura couplings are protodeboronation, oxidation, and palladium catalysed homocoupling .Future Directions
Boronic acids, including “(4-methyl-3-sulfamoylphenyl)boronic acid”, are increasingly utilized in diverse areas of research . They have found applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . Future research will likely continue to explore the diverse uses and applications of boronic acids.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-methyl-3-sulfamoylphenyl)boronic acid involves the reaction of 4-methyl-3-nitrophenylboronic acid with sulfamic acid, followed by reduction of the nitro group to an amino group and subsequent sulfonation of the amino group.", "Starting Materials": [ "4-methyl-3-nitrophenylboronic acid", "sulfamic acid", "reducing agent", "sulfonating agent" ], "Reaction": [ "Step 1: 4-methyl-3-nitrophenylboronic acid is reacted with sulfamic acid in the presence of a suitable solvent and catalyst to form the corresponding sulfonamide intermediate.", "Step 2: The nitro group of the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas or a metal catalyst.", "Step 3: The amino group is then sulfonated using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to yield (4-methyl-3-sulfamoylphenyl)boronic acid." ] } | |
CAS No. |
866758-50-1 |
Molecular Formula |
C7H10BNO4S |
Molecular Weight |
215 |
Purity |
95 |
Origin of Product |
United States |
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